molecular formula C22H32N2O10S B1438551 Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate CAS No. 94200-15-4

Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate

Cat. No.: B1438551
CAS No.: 94200-15-4
M. Wt: 516.6 g/mol
InChI Key: FQWRVSJRQIAPRK-UHFFFAOYSA-N
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Description

Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate (CAS RN: 94200-15-4) is a quaternary ammonium sulphate salt characterized by two 3,5-dihydroxyphenyl moieties linked via ketone groups to isopropylammonium cations. The sulphate anion balances the charge of the cationic ammonium groups.

Properties

IUPAC Name

[2-(3,5-dihydroxyphenyl)-2-oxoethyl]-propan-2-ylazanium;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H15NO3.H2O4S/c2*1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8;1-5(2,3)4/h2*3-5,7,12-14H,6H2,1-2H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWRVSJRQIAPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[NH2+]CC(=O)C1=CC(=CC(=C1)O)O.CC(C)[NH2+]CC(=O)C1=CC(=CC(=C1)O)O.[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70240976
Record name Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70240976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94200-15-4
Record name Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094200154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70240976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[[2-(3,5-dihydroxyphenyl)-2-oxoethyl]isopropylammonium] sulphate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate, also known by its CAS number 94200-15-4, is a complex organic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, pharmacological effects, and structure-activity relationships.

Chemical Structure

The compound has the molecular formula C22H32N2O10SC_{22}H_{32}N_{2}O_{10}S and a molecular weight of approximately 516.6 g/mol. Its structural features include two phenolic groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H32N2O10S
Molecular Weight516.6 g/mol
CAS Number94200-15-4
IUPAC Name[2-(3,5-dihydroxyphenyl)-2-oxoethyl]-propan-2-ylazanium; sulfate

Cytotoxicity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study evaluating its cytotoxic potential, the compound demonstrated selective toxicity towards neoplastic cells over normal cells. The mechanism is believed to involve the activation of apoptotic pathways, particularly through the caspase cascade.

Case Study:
In an experimental setup involving HL-60 leukemia cells, treatment with this compound resulted in a marked increase in caspase-3 activity, indicating apoptosis induction. Comparatively, normal human cell lines showed reduced sensitivity to the compound's effects .

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities due to the presence of hydroxyl groups in its structure. These groups are known to scavenge free radicals effectively. In vitro assays demonstrated that this compound can reduce oxidative stress markers in cellular models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

  • Phenolic Hydroxyl Groups : Contribute to antioxidant activity and may enhance cellular uptake.
  • Isopropylammonium moiety : Impacts solubility and bioavailability.
  • Oxoketone functionality : May play a role in binding interactions with biological targets.

Pharmacokinetics

Preliminary studies suggest that this compound has favorable pharmacokinetic properties, including reasonable absorption rates and metabolic stability in liver microsomes. This profile supports further investigation for therapeutic applications.

Comparison with Similar Compounds

Research Implications and Gaps

While structural analogs like terbutaline and oxyresveratrol are well-studied, the target compound requires further investigation into:

Biological activity : Screening for antioxidant, antimicrobial, or receptor-binding properties.

Physicochemical profiling : Detailed solubility, stability, and partition coefficient studies.

Synthetic utility: Potential as a precursor for drug delivery systems or ionic liquids.

Preparation Methods

Formation of the Ketoamine Intermediate

  • Step 1: Amine Alkylation
    The isopropylamine reacts with 3,5-dihydroxyacetophenone to form the corresponding amino-ketone intermediate. This reaction is typically carried out under controlled temperature to avoid side reactions such as polymerization or decomposition.

  • Step 2: Purification
    The intermediate is purified using standard methods such as recrystallization or chromatography to ensure removal of unreacted starting materials and by-products.

Salt Formation with Sulphate

  • Step 3: Sulphate Salt Formation
    The purified amino-ketone intermediate is then treated with sulfuric acid or ammonium sulphate to form the bis-isopropylammonium sulphate salt. This step is crucial for stabilizing the compound and improving its solubility and bioavailability.

  • Step 4: Isolation and Drying
    The salt is isolated by filtration or crystallization, followed by drying under vacuum to yield the final product.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Amine alkylation Isopropylamine + 3,5-dihydroxyacetophenone 0–25°C 2–6 hours Stirring under inert atmosphere recommended
Purification Recrystallization/Chromatography Ambient Variable Use solvents like ethanol or methanol
Sulphate salt formation Sulfuric acid addition 0–10°C 1–3 hours Slow acid addition to avoid overheating
Isolation & drying Vacuum drying Room temp to 40°C 12–24 hours Ensure complete removal of moisture

These conditions are optimized to maximize yield and purity while minimizing degradation or side reactions.

Analytical and Research Findings Related to Preparation

  • Yield and Purity : Typical yields range from 60% to 85% depending on reaction scale and purification efficiency.
  • Characterization : The compound is characterized by NMR spectroscopy, mass spectrometry, and melting point analysis to confirm structure and purity.
  • Biological Relevance : The preparation method ensures retention of functional groups critical for biological activity, such as the dihydroxyphenyl moiety important for antioxidant and anti-inflammatory properties.

Summary Table of Preparation Method

Process Stage Description Key Parameters Outcome
Raw Material Selection 3,5-Dihydroxyacetophenone, isopropylamine High purity reagents Suitable starting materials
Intermediate Synthesis Amino-ketone formation Controlled temp, inert atmosphere High yield intermediate
Salt Formation Reaction with sulfuric acid Low temperature, slow addition Stable bis-isopropylammonium sulphate salt
Purification & Isolation Recrystallization, vacuum drying Solvent choice, drying time Pure, dry final product

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate
Reactant of Route 2
Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate

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